![molecular formula C2ClF3O3S B1596775 1-Chlorosulfonyloxy-1,2,2-trifluoroethene CAS No. 923-15-9](/img/structure/B1596775.png)
1-Chlorosulfonyloxy-1,2,2-trifluoroethene
Overview
Description
1-Chlorosulfonyloxy-1,2,2-trifluoroethene, also known as CTFE, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a molecular weight of 190.52 g/mol and a boiling point of 84.1 °C. CTFE has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Synthesis of Glycosides
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been utilized for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method showcases the application of trifluoromethyl-related chemistry in the efficient synthesis of complex glycoside structures, offering good yield and selectivity under mild conditions (Crich & Smith, 2001).
Preparation of Fluorescent Corroles
Fluorescent chlorosulfonylated corroles have been prepared and investigated for their potential in noninvasive optical imaging. These compounds, through their interaction with metal oxide surfaces, form conjugates that exhibit promising applications as contrast agents, leveraging the unique properties of chlorosulfonyl and trifluoromethyl groups for advanced imaging technologies (Blumenfeld et al., 2013).
Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate has been highlighted as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the critical role of trifluoromethanesulfonate in enhancing the efficiency of organic synthesis reactions. This catalyst facilitates acylation across a wide range of alcohols, including those that are sterically hindered, underlining the broad applicability of trifluoromethanesulfonate derivatives in synthetic chemistry (Ishihara et al., 1996).
Electrosynthesis of Fluoroethenes
Research has also been conducted on the electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane, exploring the potential of electrochemical methods to produce valuable fluorinated compounds. This study reveals new pathways for the generation of fluoroethenes, indicating the versatility of electrochemical approaches in the manipulation and synthesis of fluorinated organic compounds (Cabot et al., 1997).
properties
IUPAC Name |
1-chlorosulfonyloxy-1,2,2-trifluoroethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODVGWFRZCRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380750 | |
Record name | Trifluoroethenyl sulfurochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
923-15-9 | |
Record name | Trifluoroethenyl sulfurochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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